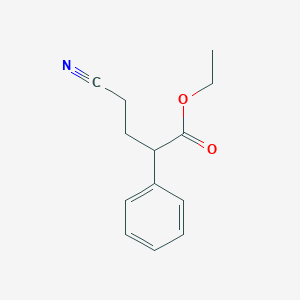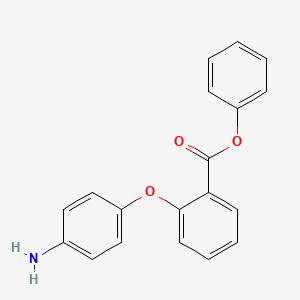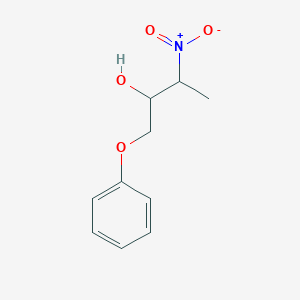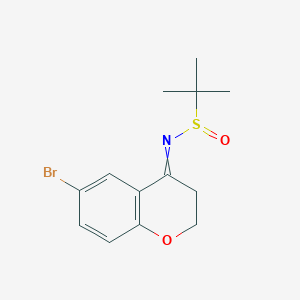
(E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE
Übersicht
Beschreibung
(E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE is an organic compound that features a brominated chroman ring system linked to a sulfinamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE typically involves the bromination of a chroman derivative followed by the introduction of a sulfinamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The sulfinamide group can be introduced using sulfinyl chlorides under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The bromine atom in the chroman ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE involves its interaction with specific molecular targets. The brominated chroman ring can interact with enzymes or receptors, while the sulfinamide group may modulate the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Chlorochroman-4-ylidene)-2-methylpropane-2-sulfinamide
- N-(6-Fluorochroman-4-ylidene)-2-methylpropane-2-sulfinamide
- N-(6-Iodochroman-4-ylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
Eigenschaften
Molekularformel |
C13H16BrNO2S |
|---|---|
Molekulargewicht |
330.24 g/mol |
IUPAC-Name |
N-(6-bromo-2,3-dihydrochromen-4-ylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H16BrNO2S/c1-13(2,3)18(16)15-11-6-7-17-12-5-4-9(14)8-10(11)12/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
MCFBUBMEOWEMHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)N=C1CCOC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-N-(3-bromophenyl)-6-N-methylpyrido[3,2-d]pyrimidine-4,6-diamine](/img/structure/B8374178.png)
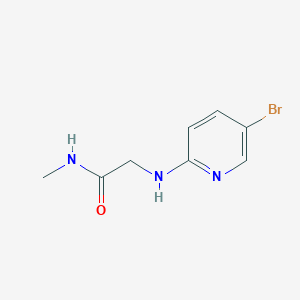

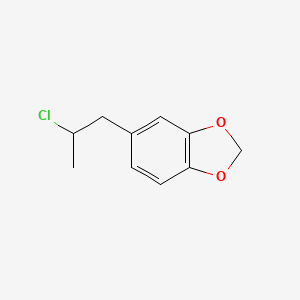
![Methyl 2-[methyl(phenethyl)amino]sulfonyl-acetate](/img/structure/B8374210.png)
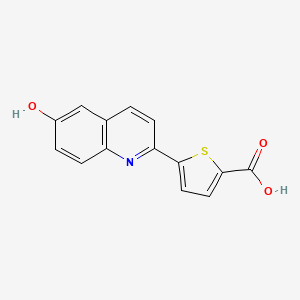

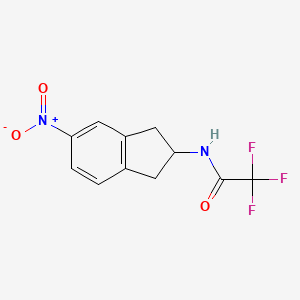
![Adamantane-1-carboxylic acid[6-methanesulfonyl-3-(2-methoxyethyl)-3H-benzothiazol-2-ylidene]-amide](/img/structure/B8374244.png)
![2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol](/img/structure/B8374252.png)
